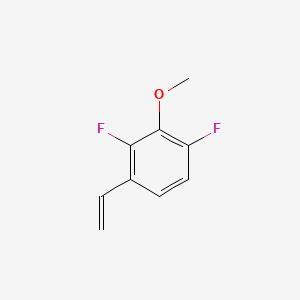
3-(Cyclohexylmethoxy)-2-fluorobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyclohexylmethoxy)-2-fluorobenzaldehyde is an organic compound that features a benzaldehyde core substituted with a cyclohexylmethoxy group and a fluorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylmethoxy)-2-fluorobenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluorobenzaldehyde and cyclohexylmethanol.
Williamson Ether Synthesis: The cyclohexylmethanol is converted to its corresponding alkoxide using a strong base such as sodium hydride (NaH).
Reaction Conditions: The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the ether bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
3-(Cyclohexylmethoxy)-2-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using a Grignard reagent to form a new carbon-carbon bond.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: NaBH4 in methanol at room temperature.
Substitution: Grignard reagents in anhydrous ether under inert atmosphere.
Major Products Formed
Oxidation: 3-(Cyclohexylmethoxy)-2-fluorobenzoic acid.
Reduction: 3-(Cyclohexylmethoxy)-2-fluorobenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学的研究の応用
3-(Cyclohexylmethoxy)-2-fluorobenzaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-(Cyclohexylmethoxy)-2-fluorobenzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the biological system being studied. For instance, it could inhibit or activate specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
類似化合物との比較
Similar Compounds
2-Fluorobenzaldehyde: Lacks the cyclohexylmethoxy group, making it less bulky and potentially less selective in biological interactions.
3-(Cyclohexylmethoxy)benzaldehyde: Lacks the fluorine atom, which may affect its reactivity and interaction with biological targets.
4-(Cyclohexylmethoxy)-2-fluorobenzaldehyde: Positional isomer with potentially different steric and electronic properties.
Uniqueness
3-(Cyclohexylmethoxy)-2-fluorobenzaldehyde is unique due to the combination of the cyclohexylmethoxy group and the fluorine atom, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and alter its electronic properties, making it a valuable intermediate in synthetic chemistry and a useful probe in biological studies.
特性
IUPAC Name |
3-(cyclohexylmethoxy)-2-fluorobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FO2/c15-14-12(9-16)7-4-8-13(14)17-10-11-5-2-1-3-6-11/h4,7-9,11H,1-3,5-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIIOIORUALMSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=CC=CC(=C2F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4',4'',4'''-([9,9'-Bicarbazole]-3,3',6,6'-tetrayl)tetraaniline](/img/structure/B8198689.png)



![(3aS,8aR)-2-(5-Bromopyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8198718.png)
![(3aS,8aR)-2-(5-Chloropyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8198730.png)

![(4'-Methyl-5-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B8198749.png)
![(4'-(Benzyloxy)-5-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B8198750.png)
![(2'-Methoxy-5-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B8198752.png)
![(2',5-Bis(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B8198757.png)


